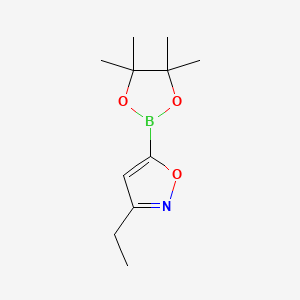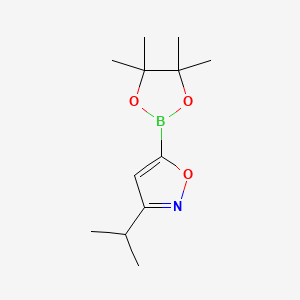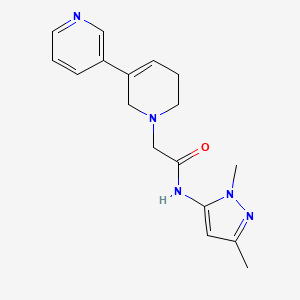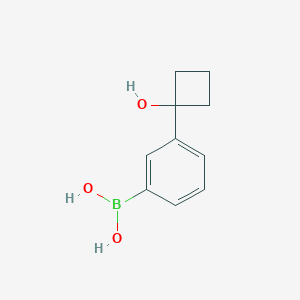
(3-(1-Hydroxycyclobutyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1-Hydroxycyclobutyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a phenyl ring substituted with a hydroxycyclobutyl group and a boronic acid moiety, making it a valuable intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-Hydroxycyclobutyl)phenyl)boronic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.
Attachment of the Phenyl Ring: The phenyl ring is attached through a coupling reaction, such as a Grignard reaction or a Friedel-Crafts alkylation.
Formation of the Boronic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(3-(1-Hydroxycyclobutyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The boronic acid moiety can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.
科学的研究の応用
(3-(1-Hydroxycyclobutyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (3-(1-Hydroxycyclobutyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to active sites and block substrate access. The boronic acid moiety interacts with molecular targets through hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the hydroxycyclobutyl group, making it less versatile in certain reactions.
Cyclobutylboronic Acid: Does not have the phenyl ring, limiting its use in aromatic substitution reactions.
Hydroxyphenylboronic Acid: Similar but lacks the cyclobutyl ring, affecting its reactivity and stability.
Uniqueness
(3-(1-Hydroxycyclobutyl)phenyl)boronic acid is unique due to the presence of both the hydroxycyclobutyl group and the phenyl ring, providing a combination of reactivity and stability that is advantageous in various chemical processes.
特性
IUPAC Name |
[3-(1-hydroxycyclobutyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c12-10(5-2-6-10)8-3-1-4-9(7-8)11(13)14/h1,3-4,7,12-14H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMRYOOBYUZAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2(CCC2)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(3-Isoquinolin-4-ylpropyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B6748637.png)
![1-[3-[[(3aS,6aR)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]amino]phenyl]-1-methylurea](/img/structure/B6748638.png)
![5-[6,6-Dimethyl-8-(2-phenoxyacetyl)-5-oxa-2,8-diazaspiro[3.5]nonan-2-yl]pyrazine-2-carbonitrile](/img/structure/B6748646.png)
![3-[(4-bromo-7,8-dihydro-5H-1,6-naphthyridin-6-yl)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B6748653.png)
![6-[8-(4-Propan-2-ylbenzoyl)-5-oxa-2,8-diazaspiro[3.5]nonan-2-yl]pyridine-3-carbonitrile](/img/structure/B6748659.png)
![(2R,3S)-4-[(3-methoxy-1,2-thiazol-5-yl)methyl]-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B6748663.png)
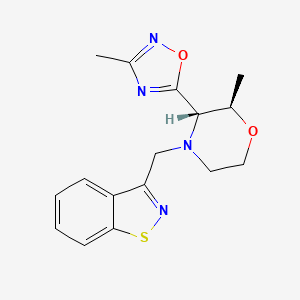
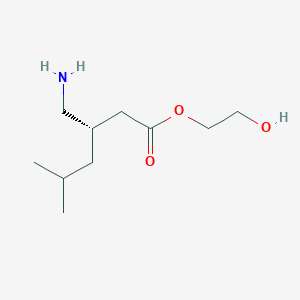
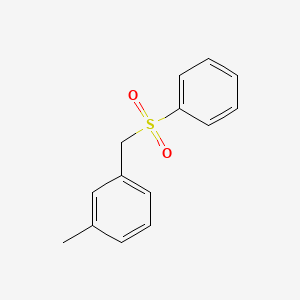
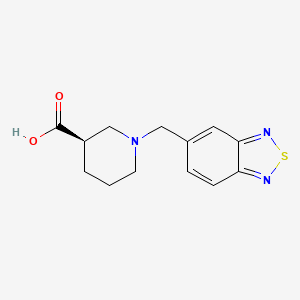
![2-[1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]-1,3-thiazole](/img/structure/B6748689.png)
